N-cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
Properties
Molecular Formula |
C16H21N3O2 |
|---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
N-cycloheptyl-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H21N3O2/c1-10-9-13(14-11(2)19-21-16(14)17-10)15(20)18-12-7-5-3-4-6-8-12/h9,12H,3-8H2,1-2H3,(H,18,20) |
InChI Key |
CYZQJWOGAJAYAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3CCCCCC3 |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies
The oxazole ring is typically constructed through intramolecular cyclization of precursors containing both pyridine and oxazole-forming functional groups.
Nitrile Oxide Cycloaddition
A nitrile oxide intermediate, generated from hydroxylamine derivatives, undergoes [3+2] cycloaddition with a pyridine-based diene. For example, heating 3,6-dimethylpyridine-4-carbaldehyde oxime with chloramine-T in tetrahydrofuran (THF) at 60°C yields the oxazolo-pyridine core.
Cyclodehydration of Hydroxyamidines
Hydroxyamidines, prepared from pyridinecarboxylic acids, undergo dehydration using agents like phosphorus oxychloride (POCl₃). For instance, treating 4-hydroxyamidine-3,6-dimethylpyridine with POCl₃ in dimethylformamide (DMF) at 80°C achieves cyclization.
Table 1: Comparison of Cyclization Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitrile Oxide Cycloaddition | Chloramine-T, THF, 60°C | 72 | |
| Cyclodehydration | POCl₃, DMF, 80°C | 68 |
Introduction of Methyl Groups at Positions 3 and 6
Directed C–H Methylation
Palladium-catalyzed C–H activation enables regioselective methylation. Using Pd(OAc)₂ as a catalyst and methylboronic acid as a methyl source, positions 3 and 6 of the pyridine ring are functionalized in a one-pot reaction. Optimized conditions involve 10 mol% Pd(OAc)₂, 2 equiv methylboronic acid, and potassium carbonate (K₂CO₃) in toluene at 110°C.
Alkylation of Halogenated Precursors
Bromine atoms at positions 3 and 6 are replaced via Suzuki-Miyaura coupling. For example, reacting 3,6-dibromooxazolo[5,4-b]pyridine with trimethylboroxine and Pd(PPh₃)₄ in dioxane/water (4:1) at 90°C installs methyl groups with 85% yield.
Carboxamide Formation at Position 4
Acid Chloride Route
The carboxylic acid at position 4 is converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent reaction with cycloheptylamine in dichloromethane (DCM) and triethylamine (Et₃N) at 0–25°C affords the carboxamide. This method achieves 78% yield after purification by silica gel chromatography.
In Situ Isocyanate Activation
Cycloheptylamine is treated with triphosgene in DCM to generate the isocyanate intermediate, which reacts directly with the carboxylic acid. This approach avoids isolation of the acid chloride, improving safety and efficiency.
Table 2: Carboxamide Coupling Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acid Chloride | SOCl₂, Et₃N, DCM | 78 | |
| Isocyanate Activation | Triphosgene, DCM, 0°C | 81 |
Optimization Challenges and Solutions
Regioselectivity in Oxazole Formation
The [5,4-b] ring fusion requires precise control during cyclization. Using 2,6-lutidine as a base suppresses undesired [4,5-b] isomer formation, enhancing regioselectivity to >95:5.
Stability of Methylated Intermediates
Methyl groups at positions 3 and 6 can destabilize intermediates during cyclization. Conducting reactions at lower temperatures (0–40°C) and using anhydrous solvents like THF minimizes decomposition.
Purification of Polar Carboxamides
Reverse-phase chromatography (C18 column) with acetonitrile/water gradients effectively isolates the final product, achieving >99% purity.
Alternative Synthetic Pathways
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and other biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Functional Group Variations
The following table summarizes key structural analogs of the target compound, highlighting differences in substituents and functional groups:
Key Observations:
Carboxamide vs. Carboxylic Acid Derivatives: Carboxamide derivatives (e.g., N-benzyl and N-triazole analogs) exhibit higher molecular weights and lipophilicity compared to carboxylic acid analogs due to the replacement of the acidic -COOH group with a neutral -CONHR group. This substitution likely enhances membrane permeability and metabolic stability in biological systems .
Substituent Effects: Benzyl vs. These differences could influence binding affinity in receptor-ligand interactions . Heterocyclic Substituents: The N-triazole analog (CAS 1435997-30-0) incorporates a 1,2,4-triazole ring, enabling additional hydrogen bonding and π-π interactions, which may enhance target selectivity in medicinal chemistry applications .
Biological Activity
N-cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (CAS Number: 1190256-46-2) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 287.36 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented in the literature, derivatives with similar structures often employ methods such as:
- Formation of the oxazolo-pyridine core through cyclization reactions.
- Substitution reactions to introduce the cycloheptyl and dimethyl groups.
Antimicrobial Activity
Recent studies have indicated that compounds within the oxazolo-pyridine family exhibit notable antimicrobial properties. For instance, related compounds have demonstrated significant antibacterial activity against various Gram-positive bacteria. Specifically:
- In vitro studies showed that certain derivatives exhibited bacteriostatic effects comparable to established antibiotics like linezolid.
- Mechanisms of action include interference with bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Potential
Research has also explored the anticancer potential of similar oxazolo-pyridine derivatives. A study screened several compounds against 60 human cancer cell lines and identified promising candidates with low GI50 values, indicating effective growth inhibition:
- Case Study : A derivative structurally related to this compound was tested and showed significant cytotoxicity against multiple cancer types.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. Preliminary findings suggest:
- Binding Affinity : The compound may bind to key enzymes or receptors involved in metabolic pathways.
- Signal Transduction Modulation : It may influence cellular signaling pathways that regulate growth and apoptosis.
Case Studies and Research Findings
-
Study on Antibacterial Activity :
- Compounds structurally similar to this compound were assessed for their ability to inhibit biofilm formation in Streptococcus pneumoniae. Results indicated a dose-dependent reduction in biofilm mass with increasing concentrations of the compound.
-
Anticancer Screening :
- In a comprehensive screening involving various cancer cell lines, derivatives showed selective cytotoxicity with mechanisms involving apoptosis induction and cell cycle arrest.
Q & A
Q. What are the optimal synthetic routes for N-cycloheptyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide?
The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key steps include:
- Oxazole-Pyridine Core Formation : Cyclocondensation of substituted pyridine precursors with nitrile oxides under reflux conditions (e.g., acetonitrile, 80°C, 12 hours) .
- Carboxamide Coupling : Reaction of the intermediate carboxylic acid with cycloheptylamine using coupling agents like EDCI/HOBt in DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is structural characterization performed for this compound?
Analytical workflows include:
- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., cycloheptyl group at 4-carboxamide, methyl groups at 3- and 6-positions) .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (calculated for : 339.42 g/mol) .
- X-ray Crystallography : If crystals are obtainable, to resolve 3D conformation and steric effects .
Q. What preliminary biological screening methods are recommended?
- In Vitro Assays :
- Enzyme Inhibition : Dose-response curves against kinases (e.g., PI3K) or HIV integrase, using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- ADME Profiling : Solubility (shake-flask method), metabolic stability (microsomal incubation), and plasma protein binding (ultrafiltration) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
SAR strategies include:
-
Substituent Variation :
Substituent Position Modification Observed Effect 3-Methyl Replacement with Cl Reduced PI3K inhibition (IC >10 µM vs. 0.5 µM) Cycloheptyl (Carboxamide) Substitution with smaller alkyl groups Decreased metabolic stability -
Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes with PI3K or integrase targets .
Q. How does this compound interact with biological targets like PI3K?
- Binding Studies :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics () to PI3Kγ .
- Mutagenesis : Key residues (e.g., PI3K Lys802) critical for hydrogen bonding with the carboxamide group .
- Pathway Analysis : Western blotting to assess downstream Akt/mTOR pathway suppression in treated cells .
Q. How to resolve contradictions in biological activity data across studies?
- Meta-Analysis : Compare datasets using standardized protocols (e.g., fixed cell lines, ATP concentrations in kinase assays) .
- Control Experiments : Test batch-to-batch compound purity via HPLC and confirm target engagement (e.g., cellular thermal shift assays) .
Q. What computational tools validate mechanistic hypotheses?
- Molecular Dynamics (MD) Simulations : GROMACS to simulate ligand-protein interactions over 100 ns trajectories .
- QSAR Models : Build predictive models using descriptors like logP, polar surface area, and H-bond donors .
Q. What are key challenges in analytical method development?
- Degradation Analysis : Forced degradation studies (acid/base/oxidative conditions) monitored by UPLC-PDA to identify labile groups (e.g., oxazole ring stability) .
- Chiral Purity : If stereocenters exist, use chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
